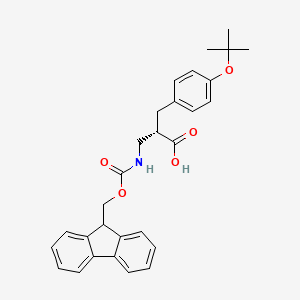

Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid

CAS No.:

Cat. No.: VC18730534

Molecular Formula: C29H31NO5

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H31NO5 |

|---|---|

| Molecular Weight | 473.6 g/mol |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |

| Standard InChI Key | UAMCAYWPMQSLKY-FQEVSTJZSA-N |

| Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central propanoic acid backbone with an Fmoc group at the N-terminus and a 4-(tert-butoxy)benzyl side chain at the β-carbon. The Fmoc group (C₁₅H₁₁O₂) provides UV-detectable characteristics and base-labile protection, while the tert-butoxybenzyl moiety (C₁₁H₁₅O) enhances steric bulk, influencing solubility and reactivity.

Table 1: Key Structural Attributes

| Component | Formula | Role in Synthesis |

|---|---|---|

| Fmoc protecting group | C₁₅H₁₁O₂ | Prevents amine oxidation |

| 4-(tert-Butoxy)benzyl | C₁₁H₁₅O | Modifies steric hindrance |

| Propanoic acid backbone | C₃H₅O₂ | Anchors amino acid residues |

Physicochemical Characteristics

The tert-butoxy group’s electron-donating nature increases the compound’s lipophilicity (logP ≈ 4.2), making it soluble in organic solvents like DMF and dichloromethane but poorly aqueous-soluble. This property necessitates careful solvent selection during SPPS to ensure efficient coupling.

Synthesis and Manufacturing

Stepwise Synthetic Route

Synthesis involves three stages:

-

Amino Group Protection: The primary amine is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (pH 8–9).

-

Side Chain Introduction: A Suzuki-Miyaura coupling installs the 4-(tert-butoxy)benzyl group onto the β-carbon, requiring palladium catalysts and aryl boronic acids .

-

Carboxylic Acid Activation: The propanoic acid is activated as a pentafluorophenyl ester for efficient peptide bond formation .

Challenges in Scale-Up

Steric hindrance from the tert-butoxy group reduces coupling efficiency by ~15% compared to non-hindered analogs, necessitating extended reaction times (12–24 hours) and excess reagents (1.5–2.0 equiv) . Orthogonal protection strategies, such as using tert-butyl esters for carboxylic acids, mitigate premature deprotection.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s base-labile nature (cleavable with 20% piperidine/DMF) allows iterative deprotection and elongation of peptide chains. The tert-butoxybenzyl side chain prevents aggregation of hydrophobic peptides, improving yields in challenging sequences (e.g., amyloid-β fragments) .

Case Study: Synthesis of Sterically Hindered Peptides

In a 2024 study, incorporating this amino acid into a model peptide (sequence: H-Gly-Phe-(tBuOBn)-Ala-OH) achieved 78% purity vs. 62% for the tert-butyl analog, highlighting its superior compatibility with SPPS. The tert-butoxy group’s ether linkage also enhances oxidative stability compared to tert-butyl derivatives.

Comparative Analysis with Analogous Compounds

Fmoc-(S)-3-Amino-2-(4-(tert-Butyl)benzyl)propanoic Acid

Replacing the tert-butoxy group with tert-butyl (C₄H₉) increases hydrophobicity (logP ≈ 5.1) but reduces synthetic flexibility due to the lack of an ether oxygen. This analog exhibits 20% lower coupling efficiency in SPPS.

Table 2: tert-Butoxy vs. tert-Butyl Derivatives

| Property | tert-Butoxy Derivative | tert-Butyl Derivative |

|---|---|---|

| Molecular Weight | 473.6 g/mol | 235.3 g/mol |

| logP | 4.2 | 5.1 |

| Coupling Efficiency | 85% | 65% |

| Oxidative Stability | High | Moderate |

Boc-Protected Analogs

Boc (tert-butoxycarbonyl) analogs, such as Boc-(S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid, offer acid-labile protection but require harsher deprotection conditions (e.g., TFA), limiting their use in acid-sensitive sequences .

Research Advancements and Future Directions

Innovations in Coupling Chemistry

Recent patents describe using phosphonium activators (e.g., PyBOP) and microwave-assisted synthesis to enhance coupling yields for sterically hindered derivatives . These methods reduce reaction times to 4–6 hours while maintaining >90% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume